

Characterization of Benzopinacol using IR Spectroscopy: A Comparative Guide

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Compound of Interest

Compound Name: *Benzopinacol*

Cat. No.: *B1666686*

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This guide provides a comprehensive comparison of the infrared (IR) spectroscopy characterization of **benzopinacol** against its precursor, benzophenone, and a common reaction solvent, isopropanol. Detailed experimental protocols for the synthesis of **benzopinacol** and sample preparation for IR analysis are included, supported by quantitative data and visual representations to aid in the identification and analysis of these compounds.

Comparative Analysis of IR Spectra

The transformation of benzophenone to **benzopinacol** is marked by distinct changes in the infrared spectrum, primarily the appearance of a hydroxyl (-OH) group and the disappearance of the carbonyl (C=O) group. Isopropanol, often used as the solvent and hydrogen donor in this photochemical reaction, also has characteristic IR absorptions that are important to distinguish from the product.

Compound	Functional Group	Wavenumber (cm ⁻¹)	Intensity
Benzopinacol	O-H stretch	3460 - 3417	Strong, Broad
C-H stretch (aromatic)	~3100 - 3000	Medium	
C-H stretch (aliphatic)	<3000	Medium	
C=C stretch (aromatic)	~1600 - 1450	Medium to Strong	
C-O stretch	~1250 - 1000	Medium to Strong	
Benzophenone	C=O stretch	~1654	Strong, Sharp
C-H stretch (aromatic)	~3100 - 3000	Medium	
C=C stretch (aromatic)	~1600 - 1450	Medium to Strong	
Isopropanol	O-H stretch	~3500 - 3230	Strong, Broad
C-H stretch (aliphatic)	~2970	Strong	
C-O stretch	~1130	Strong	

Table 1: Comparative IR Absorption Data for **Benzopinacol**, Benzophenone, and Isopropanol.

The most significant difference in the IR spectrum of **benzopinacol** compared to benzophenone is the presence of a broad absorption band in the 3460-3417 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl groups.^[1] Conversely, the strong, sharp peak around 1654 cm⁻¹ corresponding to the C=O stretching of the ketone in benzophenone is absent in the spectrum of pure **benzopinacol**.^[2] The presence of unreacted benzophenone in a **benzopinacol** sample would be indicated by a peak in this carbonyl region.

Isopropanol, the solvent, also exhibits a broad O-H stretch, but its C-H stretching absorptions are distinctly aliphatic.^{[3][4]} Residual isopropanol in the final product can be identified by its characteristic strong C-H and C-O stretching bands.

Experimental Protocols

Synthesis of Benzopinacol via Photochemical Reduction of Benzophenone

This protocol is adapted from established photochemical methods.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

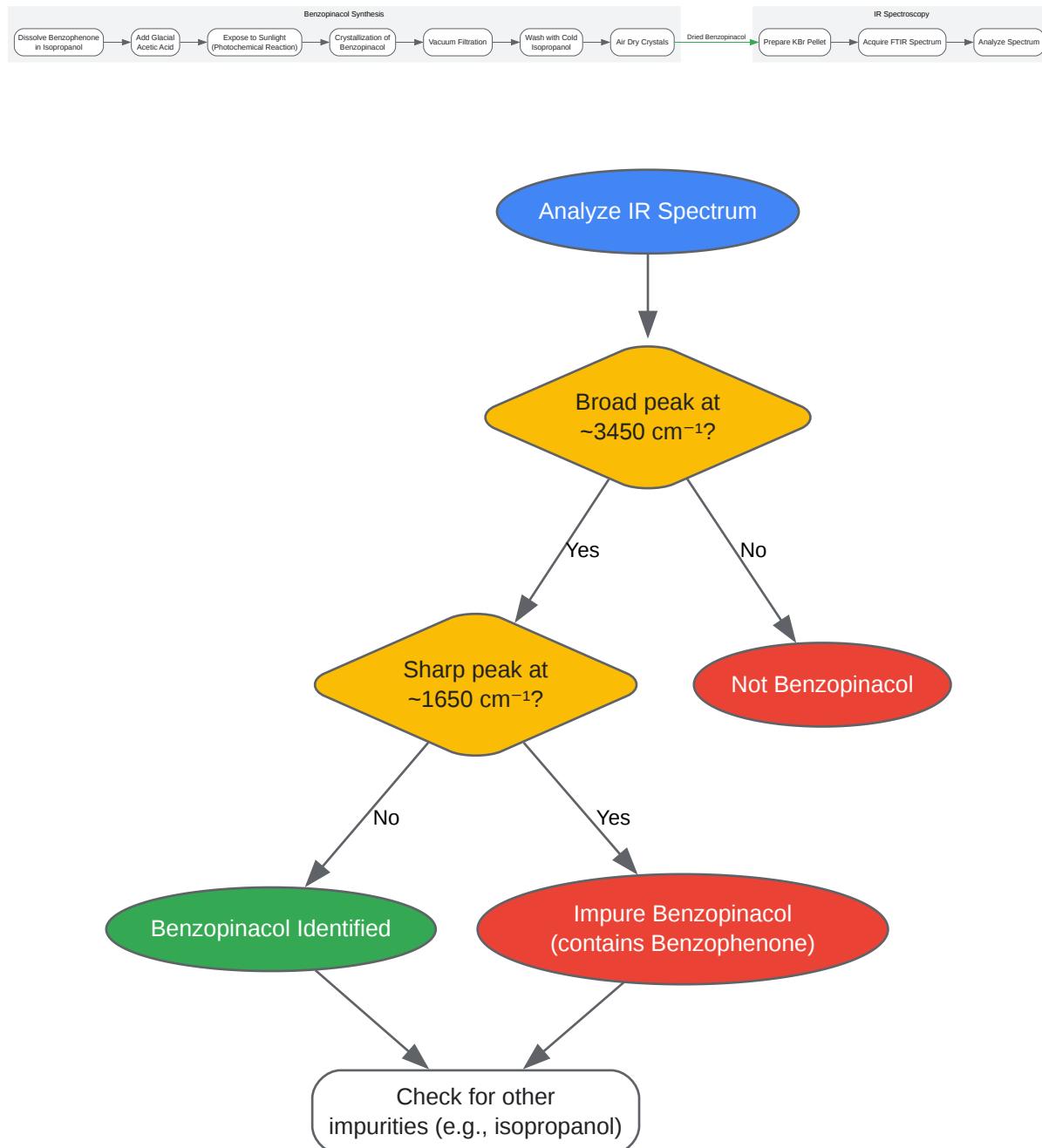
Materials:

- Benzophenone
- Isopropanol (2-propanol)
- Glacial acetic acid
- 20 mL vial or flask
- Warm water bath
- Sunlight or a UV lamp

Procedure:

- Dissolve 2 g of benzophenone in approximately 10 mL of isopropanol in a 20 mL vial. Gentle warming in a warm water bath can aid dissolution.
- Once the benzophenone is fully dissolved, add one drop of glacial acetic acid to the solution.
- Fill the vial with isopropanol until it is slightly more than half full.
- Securely cap the vial and place it in a location where it will be exposed to direct sunlight for several days. Alternatively, a UV lamp can be used to accelerate the reaction.
- Crystals of **benzopinacol** will precipitate out of the solution over time.
- Once crystallization appears complete, collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold isopropanol to remove any unreacted benzophenone and other impurities.

- Allow the crystals to air dry completely before analysis.



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